Regioisomeric Differentiation: Meta-CF₃ (338977-55-2) vs. Para-CF₃ (242797-20-2) Benzyl Substitution
The target compound carries the trifluoromethyl group at the meta position of the N1-benzyl ring, whereas CAS 242797-20-2 carries the CF₃ group at the para position. In 1,2-dihydro-2-oxo-pyridine-3-carboxamide series reported by Chicca et al. (2018), benzyl substitution regioisomerism was a critical determinant of cannabinoid receptor subtype selectivity: compounds with meta-substituted benzyl groups exhibited differential CB1R versus CB2R affinity and functional activity profiles compared to their para-substituted counterparts [1]. Within that series, the reference compound B3 (bearing a 4-substituted benzyl group with a distinct substituent pattern) showed Ki = 23.1 nM at CB1R (partial agonist) and Ki = 6.9 nM at CB2R (inverse agonist). Although direct head-to-head binding data for 338977-55-2 versus 242797-20-2 are not publicly available, the documented sensitivity of CB receptor pharmacology to CF₃ regioisomerism establishes a rational basis for non-interchangeability [1].
| Evidence Dimension | Regioisomeric position of CF₃ on N1-benzyl ring and predicted impact on CB receptor pharmacology |
|---|---|
| Target Compound Data | Meta-CF₃ substitution (3-trifluoromethylbenzyl); InChI Key: QHDMVDSFYNGRRL-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 242797-20-2: Para-CF₃ substitution (4-trifluoromethylbenzyl); InChI Key: RYKPZJFYCXZPBI-UHFFFAOYSA-N |
| Quantified Difference | Class-level reference: In a related 1,2-dihydro-2-oxo-pyridine-3-carboxamide series, meta- vs. para-substitution on the benzyl ring produced divergent CB1R/CB2R functional activity profiles (agonist vs. inverse agonist). Quantitative Ki values for the specific head-to-head pair are not publicly reported. |
| Conditions | Class-level inference drawn from cannabinoid receptor binding and functional assays in Chicca et al. (Eur J Med Chem, 2018); direct comparative binding data for 338977-55-2 vs. 242797-20-2 are absent from the published literature. |
Why This Matters
For endocannabinoid-system screening, the meta-CF₃ regioisomer should not be used interchangeably with the para-CF₃ analog without experimental confirmation, as regioisomerism is a known driver of CB1/CB2 selectivity and functional bias.
- [1] Chicca A, Arena C, Bertini S, Gado F, Ciaglia E, Abate M, Digiacomo M, Lapillo M, Poli G, Bifulco M, Macchia M, Tuccinardi T, Gertsch J, Manera C. Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system. Eur J Med Chem. 2018;154:62-79. PMID: 29793210. View Source
